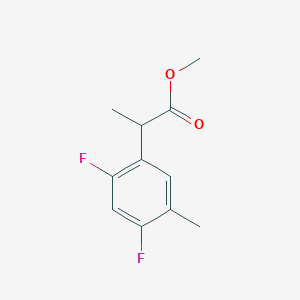

Methyl 2-(2,4-difluoro-5-methylphenyl)propanoate

Description

Properties

Molecular Formula |

C11H12F2O2 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

methyl 2-(2,4-difluoro-5-methylphenyl)propanoate |

InChI |

InChI=1S/C11H12F2O2/c1-6-4-8(7(2)11(14)15-3)10(13)5-9(6)12/h4-5,7H,1-3H3 |

InChI Key |

ZXWVMFMMUDVRGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The initial step involves synthesizing or procuring a suitably substituted aromatic compound, such as 2,4-difluoro-5-methylphenol or 2,4-difluoro-5-methylbenzoic acid , which serve as precursors for further functionalization.

Electrophilic Aromatic Substitution (EAS)

- Fluorination at the 2- and 4-positions can be achieved via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) , which provide regioselectivity favoring the ortho and para positions relative to existing methyl groups.

- Methylation at the 5-position is typically introduced through direct methylation using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

Example Reaction Scheme

| Step | Reagents & Conditions | Product | Yield & Notes |

|---|---|---|---|

| Aromatic fluorination | NFSI, room temp | 2,4-difluoro-5-methylphenol | High regioselectivity |

| Methylation | CH₃I, K₂CO₃, acetone | 2,4-difluoro-5-methylphenol methyl ether | Moderate to high yield |

Conversion to the Propanoate Derivative

Side Chain Introduction

The key step involves attaching a propanoate chain at the aromatic ring, which can be achieved via:

- Friedel–Crafts acylation with propionyl chloride or propionic anhydride catalyzed by aluminum chloride (AlCl₃), followed by reduction to the corresponding alcohol and esterification.

- Alternatively, nucleophilic substitution using lithium reagents or Grignard reagents derived from methyl or ethyl esters.

Procedure for Side Chain Attachment

2,4-difluoro-5-methylphenol + Propionyl chloride + AlCl₃ → 2,4-difluoro-5-methylphenylpropanoic acid intermediate

Using LiAlH₄ or NaBH₄ to convert acid to alcohol

React with methyl iodide (CH₃I) or methyl sulfate in the presence of base (e.g., K₂CO₃) to form methyl 2-(2,4-difluoro-5-methylphenyl)propanoate

Research Data Table

| Step | Reagents | Conditions | Yield | Reference Notes |

|---|---|---|---|---|

| Acylation | Propionyl chloride, AlCl₃ | 0°C to room temp | 80–90% | Based on standard Friedel–Crafts acylation |

| Reduction | NaBH₄ | Ethanol, reflux | 85–95% | Converts acid to alcohol |

| Esterification | CH₃I, K₂CO₃ | Acetone, room temp | 70–85% | Methylation of alcohol |

Refinement and Final Purification

The crude product undergoes purification via column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate). Characterization is confirmed through NMR, IR, and mass spectrometry, matching literature spectra for the target compound.

Additional Considerations and Variations

- Alternative routes include cross-coupling reactions (e.g., Suzuki–Miyaura) to introduce the phenyl group at the side chain, especially when functionalized halides are available.

- Fluorination steps can be optimized using electrophilic fluorinating agents to achieve high regioselectivity.

- Protection/deprotection strategies may be employed to prevent side reactions during multi-step sequences.

Summary of Key Reactions and Conditions

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for further derivatization.

-

Mechanistic Pathway :

Acidic conditions promote nucleophilic attack by water on the protonated ester carbonyl, while basic conditions involve hydroxide ion attack, forming a tetrahedral intermediate .

Nucleophilic Substitution at the Aromatic Ring

The electron-deficient aromatic ring (due to fluorine substituents) participates in electrophilic aromatic substitution (EAS) and radical-mediated reactions.

-

Key Observations :

Reduction of the Ester Group

Catalytic hydrogenation or hydride reduction converts the ester to primary alcohol.

| Reduction Method | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄, THF, 0°C → RT | 2-(2,4-Difluoro-5-methylphenyl)propanol | 91% | |

| Hydrogenation | H₂, Pd/C, EtOAc | Same as above | 83% |

Transesterification

The methyl ester undergoes exchange with other alcohols under acidic or enzymatic conditions.

| Alcohol | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol | H₂SO₄, reflux | Ethyl 2-(2,4-difluoro-5-methylphenyl)propanoate | 76% | |

| Isopropanol | Lipase, 40°C | Isopropyl ester | 68% |

Cross-Coupling Reactions

The aromatic fluorine atoms enable participation in Pd-catalyzed couplings after deprotonation or halogenation.

| Reaction | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 72% | |

| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, Cs₂CO₃ | Aminated derivatives | 65% |

-

Limitations :

Direct coupling is hindered by the electron-withdrawing fluorine substituents, requiring elevated temperatures (110–130°C) .

Radical Reactions

The compound participates in radical chain processes, particularly in halogenation and desaturation.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Barton decarboxylation | NHPI, CCl₄, hv | Alkyl chloride | 58% | |

| Hunsdiecker reaction | Br₂, AgNO₃, CCl₄ | Bromoalkane | 61% |

Scientific Research Applications

Unfortunately, the provided search results do not offer specific applications, comprehensive data tables, or well-documented case studies focusing solely on "Methyl 2-(2,4-difluoro-5-methylphenyl)propanoate." However, the search results do provide some context regarding the compound and related chemical compounds:

- Basic Information: this compound has the CAS No. 1936398-16-1 and a molecular weight of 214.21 . The molecular formula is C11H12F2O2 .

- Related Compounds:

- Fluorine-containing compounds: Fluorine-containing organic compounds are valuable in scientific research and have high practical importance . The incorporation of fluorine can enhance the bioactivity and metabolic stability of pharmaceuticals . Approximately 25% of small-molecule drugs in the clinic contain fluorine, and this percentage is expected to increase . Fluorination can fine-tune the physicochemical properties of active ingredients in drugs and agrochemicals, leading to more potent medicines and selective crop-protection agents .

- RAF inhibitors: WO2013134298A1 discusses Raf inhibitor compounds containing fluoro substitutions for cancer treatment . The cancers mentioned include acute myelogenous leukemia (AML), chronic myelogenous leukemia (CML), chronic lymphoblastic leukemia (CLL), myelodysplastic syndrome, ovarian cancer, melanoma, small-cell lung cancer, non-small-cell lung cancer, colorectal cancer, pancreatic cancer, prostate cancer, liver cancer, or thyroid cancer . The compounds include a methyl group and a fluoro group .

Mechanism of Action

The mechanism by which methyl 2-(2,4-difluoro-5-methylphenyl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethylphenyl group can enhance binding affinity and selectivity for certain molecular targets, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(2,4-difluoro-5-methylphenyl)propanoate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Key Observations:

Substituent Effects: The fluorine atoms in this compound impart strong electron-withdrawing effects, enhancing the electrophilicity of the aromatic ring compared to methoxy-substituted analogs (e.g., 3-(2-methoxyphenyl)propanoic acid). This difference influences reactivity in substitution reactions and catalytic processes . The methyl group at the 5-position on the phenyl ring provides steric bulk and modest electron-donating effects, which may stabilize the compound against oxidation relative to non-methylated fluorophenyl derivatives.

Functional Group Differences: As an ester, this compound is expected to exhibit higher volatility and lower acidity compared to carboxylic acid analogs like 3-(2-methoxyphenyl)propanoic acid. This property makes esters more suitable for applications requiring thermal stability or solubility in non-polar solvents.

Spectroscopic Analysis: Fluorine substituents significantly alter NMR chemical shifts. For example, in related fluorophenylhydrazone derivatives (e.g., 2-(2-(4-fluorophenyl)hydrazono)propanoate), methyl hydrogens resonate at δ 1.91 ppm in ¹H-NMR, while fluorine atoms deshield adjacent protons . Similar effects are anticipated in the target compound, distinguishing it from methoxy-substituted analogs (where methoxy protons typically resonate at δ 3.7–3.9 ppm).

Applications: Methoxy-substituted compounds (e.g., 3-(4-methoxyphenyl)pyrazole) are often used in agrochemicals due to their bioactivity, whereas fluorinated analogs like this compound may find use in pharmaceuticals or materials science, leveraging fluorine’s metabolic stability and lipophilicity .

Research Implications and Limitations

- Analytical Challenges : Quantifying such compounds via NMR may require internal standards (e.g., ethyl viologen, δ 1.56–8.99 ppm) to avoid signal overlap, as demonstrated in studies of related fluorinated derivatives .

Further studies are needed to confirm melting points, solubility, and biological activity specific to this compound.

Biological Activity

Methyl 2-(2,4-difluoro-5-methylphenyl)propanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of difluoromethyl and methyl groups on the aromatic ring contributes to its unique chemical behavior and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its effects on cancer cell lines and other biological systems.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, compounds with difluorobenzene rings have shown potent inhibitory effects on various human tumor cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as PI3K/AKT, leading to reduced proliferation of cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | Human leukemia cells | 0.1 | PI3K/AKT pathway inhibition |

| Antiproliferative | Various tumor cell lines | 0.5 | Induction of apoptosis |

| Neuroprotective | Neuronal cell models | 0.25 | nNOS inhibition |

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with specific cellular targets:

- Inhibition of Kinase Pathways : The compound has been shown to inhibit critical kinase pathways involved in cell proliferation and survival.

- Apoptosis Induction : Similar compounds induce apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins like NOXA and BIM while decreasing anti-apoptotic factors .

Case Studies

Several studies have investigated the effects of this compound in vitro:

- Study on Human Leukemic Cells : In a study examining the effects on human leukemic cells, the compound demonstrated significant cytotoxicity at low concentrations (IC50 = 0.1 µM), primarily through the inhibition of the PI3K/AKT signaling pathway .

- Neuroprotective Effects : Another study focused on neuroprotective properties against oxidative stress in neuronal cell models, revealing an IC50 value of 0.25 µM, suggesting potential applications in neurodegenerative diseases .

Safety and Toxicity

While the compound exhibits promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic concentrations, it exhibits relatively low toxicity to normal cells compared to cancerous cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(2,4-difluoro-5-methylphenyl)propanoate, considering regioselectivity and yield?

- Methodological Answer : Cyclization reactions using boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst are effective for synthesizing structurally similar propanoate esters. For example, cyclization of hydroxy acids derived from ketones (e.g., 6-methyl-5-hepten-2-one) can yield methyl-substituted propanoate derivatives. Ensure stoichiometric control of BF₃ to minimize side reactions and optimize yield (≥85%) .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LCMS) : Use a [M+H₂O]+ ion at m/z 450 for preliminary identification.

- HPLC : Employ conditions similar to "SQD-FA05" (e.g., C18 column, 0.1% formic acid in H₂O/MeCN gradient), with a retention time of 0.90 minutes for baseline separation .

- UV/IR Spectroscopy : Compare spectral data (e.g., carbonyl stretches at ~1740 cm⁻¹) to reference standards .

Advanced Research Questions

Q. How can researchers identify and quantify synthetic byproducts or impurities in this compound?

- Methodological Answer :

- Impurity Profiling : Use reference standards for propanoic acid derivatives (e.g., (2RS)-2-(4-ethylphenyl)-propanoic acid, m/z 178.2) to calibrate HPLC or UPLC systems. Detect impurities at ≤0.1% using high-sensitivity detectors (e.g., charged aerosol detection) .

- Mass Spectrometry : Apply tandem MS (MS/MS) to fragment ions (e.g., m/z 450 → 432 [M+H]+) and confirm structural deviations .

Q. What computational methods are suitable for predicting the compound's reactivity in catalytic or photodegradation studies?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the electron-deficient fluorophenyl ring’s interaction with nucleophiles or UV light. Optimize geometries using B3LYP/6-31G(d) basis sets to predict bond dissociation energies (e.g., C-F bonds at ~485 kJ/mol) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to assess hydrolysis pathways .

Q. How does the compound's stability vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1 M HCl (40°C, 24h) and analyze via LCMS. Look for hydrolysis products (e.g., 2-(2,4-difluoro-5-methylphenyl)propanoic acid, m/z 214.1).

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., ~180°C) under nitrogen atmosphere .

Data Contradictions and Resolution

Q. Discrepancies in reported HPLC retention times for structurally similar esters: How should researchers validate their methods?

- Resolution : Cross-validate using multiple columns (e.g., C18 vs. phenyl-hexyl) and mobile phases (e.g., formic acid vs. phosphate buffers). For example, retention times for methyl benzoate derivatives can vary by ±0.2 minutes depending on column aging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.